Clometherone

Vue d'ensemble

Description

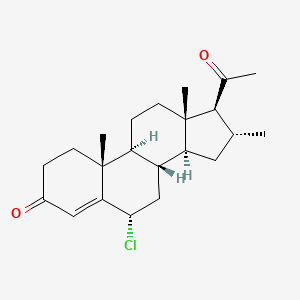

La clométhérone, également connue sous le nom de 6α-chloro-16α-méthylprogestérone, est un stéroïde pregnane synthétique et un dérivé de la progestérone. Elle a été rapportée pour la première fois en 1962 et est décrite comme un antiestrogène et un antiandrogène. Malgré ses propriétés prometteuses, la clométhérone n'a jamais été commercialisée .

Méthodes De Préparation

La clométhérone est synthétisée par une série de réactions chimiques à partir de la progestéroneLes conditions de réaction impliquent généralement l'utilisation d'agents chlorants et méthylant sous des températures et des pressions contrôlées .

Les méthodes de production industrielle de la clométhérone ne sont pas bien documentées, probablement en raison de son utilisation commerciale limitée. Les principes généraux de la synthèse des stéroïdes, y compris l'utilisation de réactifs de haute pureté et des contrôles de réaction stricts, seraient applicables.

Analyse Des Réactions Chimiques

La clométhérone subit plusieurs types de réactions chimiques, notamment :

Oxydation : La clométhérone peut être oxydée pour former divers dérivés oxydés. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent convertir la clométhérone en ses formes réduites. Le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont des agents réducteurs typiques.

Substitution : L'halogénation et d'autres réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de clométhérone. Des réactifs tels que les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont couramment utilisés.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déchlorés ou déméthylés .

4. Applications de la recherche scientifique

Chimie : En tant que stéroïde synthétique, la clométhérone est utilisée dans la recherche pour comprendre la chimie des stéroïdes et développer de nouveaux composés stéroïdiens.

Biologie : Les propriétés antiestrogènes et antiandrogènes de la clométhérone en font un outil précieux pour étudier les interactions des récepteurs hormonaux et la régulation du système endocrinien.

5. Mécanisme d'action

La clométhérone exerce ses effets en interagissant avec les récepteurs hormonaux de l'organisme. En tant qu'antiestrogène, elle se lie aux récepteurs des œstrogènes, empêchant les œstrogènes d'exercer leurs effets. De même, en tant qu'antiandrogène, la clométhérone se lie aux récepteurs des androgènes, inhibant l'action des androgènes. Ces interactions perturbent les voies de signalisation hormonale normales, ce qui conduit aux effets biologiques observés .

Applications De Recherche Scientifique

Chemistry: As a synthetic steroid, Clometherone is used in research to understand steroid chemistry and develop new steroidal compounds.

Biology: this compound’s antiestrogen and antiandrogen properties make it a valuable tool in studying hormone receptor interactions and endocrine system regulation.

Mécanisme D'action

Clometherone exerts its effects by interacting with hormone receptors in the body. As an antiestrogen, it binds to estrogen receptors, preventing estrogen from exerting its effects. Similarly, as an antiandrogen, this compound binds to androgen receptors, inhibiting the action of androgens. These interactions disrupt the normal hormonal signaling pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

La clométhérone est unique en raison de ses propriétés antiestrogènes et antiandrogènes duales. Les composés similaires comprennent d'autres stéroïdes synthétiques tels que :

Progestérone : Le composé parent de la clométhérone, largement utilisé dans la thérapie hormonale.

Acétate de médroxyprogestérone : Un autre dérivé synthétique de la progestérone ayant une activité progestative.

Acétate de cyprotérone : Un antiandrogène stéroïdien utilisé dans le traitement des affections dépendantes des androgènes.

Comparée à ces composés, la combinaison d'activités antiestrogènes et antiandrogènes de la clométhérone en fait un outil unique pour la recherche et les applications thérapeutiques potentielles .

Propriétés

Numéro CAS |

5591-27-5 |

|---|---|

Formule moléculaire |

C22H31ClO2 |

Poids moléculaire |

362.9 g/mol |

Nom IUPAC |

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31ClO2/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-21(18,3)16(15)6-8-22(17,4)20(12)13(2)24/h10,12,15-17,19-20H,5-9,11H2,1-4H3/t12-,15-,16+,17+,19+,20-,21-,22+/m1/s1 |

Clé InChI |

UMRURYMAPMZKQO-NDKKBYRMSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl |

SMILES canonique |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

5591-27-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Clometherone; Lilly 38000; Lilly-38000; Lilly38000; 38000; Clometeron; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.